molecular formula C20H21N3O2 B6348054 4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354935-84-4

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6348054
CAS RN: 1354935-84-4
M. Wt: 335.4 g/mol
InChI Key: BDTZBTIOTYBAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, commonly known as 4-DMAP, is a pyrimidine derivative that has been studied extensively for use in various scientific research applications. It is a versatile compound with a wide range of applications, including the synthesis of other compounds, as well as the study of its biochemical and physiological effects.

Scientific Research Applications

4-DMAP has been used in a variety of scientific research applications, including the synthesis of other compounds, such as nucleosides and nucleotides, and the study of its biochemical and physiological effects. It is also used in medicinal chemistry, as a starting material for the synthesis of drugs and other pharmaceuticals. Additionally, 4-DMAP has been used in the study of enzyme inhibitors and anti-cancer agents, as well as in the synthesis of DNA and RNA.

Mechanism of Action

The exact mechanism of action of 4-DMAP is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of various enzymes, such as chymotrypsin, thrombin, and trypsin. Additionally, it has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in certain cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMAP have been studied extensively. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in certain cell lines. Additionally, it has been shown to reduce inflammation and to have antioxidant effects. It has also been shown to have antifungal, antibacterial, and antiviral activity.

Advantages and Limitations for Lab Experiments

The advantages of 4-DMAP for use in laboratory experiments include its ease of synthesis, its wide range of applications, and its relatively low cost. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

Given its versatility and potential applications, there are many potential future directions for the use of 4-DMAP. These include further studies into its mechanism of action, as well as its potential use in the development of new drugs and pharmaceuticals. Additionally, it could be used in the study of enzyme inhibitors and anti-cancer agents, as well as in the synthesis of DNA and RNA. Finally, it could be used in the development of new materials and in the study of its biochemical and physiological effects.

Synthesis Methods

4-DMAP is synthesized via a multi-step process that involves the reaction of 2,6-dimethylpyridine with 3,4-dimethoxybenzaldehyde, followed by reaction with 3,4-dimethylbenzaldehyde and subsequent reaction with hydrazine. The resulting product is then purified and characterized by spectroscopy and other analytical techniques. The entire synthesis process can be completed in a few hours and is relatively simple compared to other synthesis methods.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)16-11-17(23-20(21)22-16)15-7-8-18(24-3)19(10-15)25-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTZBTIOTYBAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

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